N-Methyl-3-nitrobenzenesulfonamide
Overview
Description
N-Methyl-3-nitrobenzenesulfonamide is an organic compound with the molecular formula C(_7)H(_8)N(_2)O(_4)S It is characterized by the presence of a nitro group (-NO(_2)) and a sulfonamide group (-SO(_2)NH-) attached to a benzene ring, with a methyl group (-CH(_3)) bonded to the nitrogen atom of the sulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-3-nitrobenzenesulfonamide can be synthesized through several methods. One common approach involves the nitration of N-methylbenzenesulfonamide. The nitration process typically uses a mixture of concentrated sulfuric acid (H(_2)SO(_4)) and nitric acid (HNO(_3)) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the meta position relative to the sulfonamide group.
Another synthetic route involves the sulfonation of N-methyl-3-nitroaniline. This process uses chlorosulfonic acid (ClSO(_3)H) or sulfur trioxide (SO(_3)) as sulfonating agents. The reaction is typically conducted at low temperatures to prevent over-sulfonation and to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-nitrobenzenesulfonamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH(_2)) using reducing agents such as hydrogen gas (H(_2)) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron (Fe) and hydrochloric acid (HCl).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of N-formyl or N-acetyl derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) catalyst, iron (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Major Products
Reduction: N-Methyl-3-aminobenzenesulfonamide.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Oxidation: N-Formyl-3-nitrobenzenesulfonamide or N-Acetyl-3-nitrobenzenesulfonamide.
Scientific Research Applications
N-Methyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition, particularly in the development of sulfonamide-based inhibitors for various enzymes.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-Methyl-3-nitrobenzenesulfonamide exerts its effects depends on its application. In enzyme inhibition, the sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, thereby blocking the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
N-Methyl-3-nitrobenzenesulfonamide can be compared with other sulfonamide compounds such as:
N-Methylbenzenesulfonamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzenesulfonamide: Lacks the methyl group, which may affect its solubility and reactivity.
N-Methyl-4-nitrobenzenesulfonamide: The nitro group is positioned differently, which can influence the compound’s chemical behavior and biological activity.
The presence of both the nitro and methyl groups in this compound makes it unique, providing a balance of reactivity and stability that is advantageous in various applications.
Properties
IUPAC Name |
N-methyl-3-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-8-14(12,13)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHDGRMKIXBKNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342158 | |
Record name | N-Methyl-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58955-78-5 | |
Record name | N-Methyl-3-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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